5-chloro-4-methoxy-2-Pyrimidinamine
Description
5-Chloro-4-methoxy-2-pyrimidinamine is a pyrimidine derivative characterized by a chlorine atom at position 5, a methoxy group (-OCH₃) at position 4, and an amine (-NH₂) group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Properties
Molecular Formula |
C5H6ClN3O |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
5-chloro-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
InChI Key |
YNUMARLBWZFUPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypyrimidin-2-amine typically involves the reaction of 4-chloro-5-methoxypyrimidine with ammonia or an amine under controlled conditions . One common method includes the use of sodium dichloroisocyanurate (SDIC) in deionized water, followed by the addition of glacial acetic acid and an aqueous solution of 2-amino-4,6-dimethoxypyrimidine . The reaction mixture is stirred at room temperature and then cooled to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ZnCl2 have been explored to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, N-methylpyrrolidone, and palladium catalysts. Reaction conditions often involve temperatures ranging from 0°C to 100°C and varying reaction times depending on the desired product .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Biological Activities
5-Chloro-4-methoxy-2-pyrimidinamine and its derivatives have been extensively studied for various biological activities:
- Anticancer Activity : Research indicates that pyrimidine derivatives, including 5-chloro-4-methoxy-2-pyrimidinamine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this structure showed promising results against human cancer cell lines, with some exhibiting IC50 values comparable to established anticancer drugs .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Studies involving structure-activity relationship (SAR) analyses have revealed that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds related to this pyrimidine structure demonstrated effective COX-2 inhibition, suggesting a pathway for developing new anti-inflammatory medications .
- Antimicrobial Properties : Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities. Research has indicated that 5-chloro-4-methoxy-2-pyrimidinamine exhibits activity against various bacterial strains and fungi, making it a candidate for further exploration in the development of antimicrobial agents .
Case Studies
Several studies highlight the applications and effectiveness of 5-chloro-4-methoxy-2-pyrimidinamine:
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . For example, it has been studied for its potential to inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis with key analogs:
4-Chloro-2-Methoxy-5-Methylpyrimidine (CAS 1289385-41-6)
- Structure : Chlorine at C4, methoxy at C2, methyl at C3.
- Molecular Weight : 158.59 g/mol.
- Physical Properties : Boiling point 253°C, density 1.237 g/cm³ .
- Applications : Used in chemical synthesis; the methyl group at C5 enhances lipophilicity compared to the amine group in 5-chloro-4-methoxy-2-pyrimidinamine.
4-Chloro-6-Methoxy-2-Methylpyrimidin-5-Amine (CAS 88474-31-1)
- Structure : Chlorine at C4, methoxy at C6, methyl at C2, and amine at C4.
- Key Differences : The methoxy group at C6 instead of C4 alters hydrogen-bonding capabilities. This compound is utilized in pharmaceutical intermediates and agrochemicals .
5-Chloro-2-Methylpyrimidin-4-Amine (CAS 438249-95-7)
- Structure : Chlorine at C5, methyl at C2, amine at C3.
4-Chloro-5-Fluoro-2-(Methoxymethyl)Pyrimidine (CAS 1046788-84-4)
Physicochemical and Reactivity Comparison
- Reactivity :
- The amine group at C2 in 5-chloro-4-methoxy-2-pyrimidinamine facilitates hydrogen bonding, critical for crystal packing (as seen in related compounds like 4-chloro-6-methoxypyrimidin-2-amine) .
- Methoxy groups at C4 or C6 influence electronic effects, altering aromatic ring electron density and reactivity toward electrophilic substitution.
Biological Activity
5-Chloro-4-methoxy-2-pyrimidinamine is an organic compound belonging to the pyrimidine class, characterized by its unique substitution pattern which influences its chemical reactivity and biological properties. This article delves into the biological activity of this compound, examining its interactions with molecular targets, potential therapeutic applications, and relevant research findings.
Research indicates that 5-chloro-4-methoxy-2-pyrimidinamine interacts with specific molecular targets, such as enzymes and receptors. It can inhibit their activity by binding to either active or allosteric sites, thereby modulating various biochemical pathways. This mechanism suggests its potential utility in pharmaceutical applications, particularly in developing enzyme inhibitors and other therapeutic agents.
Anticancer Properties
Several studies have highlighted the anticancer potential of 5-chloro-4-methoxy-2-pyrimidinamine. For instance, it has been evaluated in vivo for its ability to suppress tumor growth in xenograft models. In one study, a derivative of this compound demonstrated a tumor growth inhibition (TGI) of 99% at a dosage of 40 mg/kg/day against H1975 cell lines .
The structure-activity relationship (SAR) studies have shown that modifications to the pyrimidine core can enhance anticancer efficacy. Compounds derived from this structure have exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity .
Antimicrobial Activity
5-Chloro-4-methoxy-2-pyrimidinamine also displays notable antimicrobial properties. Research has indicated that pyrimidine derivatives possess broad-spectrum activity against bacteria and fungi. The compound's mechanism may involve interference with microbial enzyme functions or disruption of membrane integrity .
In vitro studies have demonstrated its effectiveness against several microbial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives has been well-documented. Compounds similar to 5-chloro-4-methoxy-2-pyrimidinamine have shown significant inhibition of COX enzymes, which are critical mediators in inflammatory processes. For example, certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs like celecoxib . This highlights the compound's potential for treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the key synthetic routes for preparing 5-chloro-4-methoxy-2-pyrimidinamine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of nitro groups. For example, details a nitro-to-amine reduction using stannous chloride (SnCl₂) in hydrochloric acid under controlled cooling (273 K), followed by alkaline extraction with ethyl acetate . Key factors include:
- Reagent selection : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) must align with functional group compatibility.
- Temperature control : Reactions often require low temperatures (e.g., 0–5°C) to prevent side reactions.
- Purification : Recrystallization from acetonitrile or ethyl acetate improves purity (yield ~90%) .
Q. How can researchers structurally characterize 5-chloro-4-methoxy-2-pyrimidinamine using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : and highlight planar pyrimidine rings with bond lengths (e.g., C–Cl: ~1.73 Å) and angles consistent with pyrimidine derivatives. Hydrogen bonding (N–H···N) stabilizes crystal packing .
- Spectroscopy : UV-Vis (λmax ~260–280 nm) and NMR (e.g., ¹³C signals for Cl and OCH₃ groups) confirm substitution patterns .
Q. What purification strategies are effective for isolating 5-chloro-4-methoxy-2-pyrimidinamine intermediates?
- Methodological Answer :
- Solvent selection : Ethyl acetate extraction removes polar impurities, while recrystallization in acetonitrile enhances purity .
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients for challenging separations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 5-chloro-4-methoxy-2-pyrimidinamine for biological activity?
- Methodological Answer :
- Functional group modulation : Introduce substituents (e.g., fluoro, methylthio) at specific positions to enhance binding to target enzymes (e.g., kinase inhibitors) .
- Bioassay design : Test derivatives against bacterial/cancer cell lines with dose-response curves (IC₅₀ determination). notes antitumor activity in fluoro-aniline analogs .
Q. What experimental and computational approaches resolve contradictions in reaction mechanisms for pyrimidine functionalization?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., nitro vs. amine forms) .
- DFT calculations : Model transition states for nucleophilic substitution to explain regioselectivity (e.g., Cl vs. OCH₃ reactivity) .
Q. How can researchers design multi-step syntheses for 5-chloro-4-methoxy-2-pyrimidinamine derivatives with minimal byproducts?
- Methodological Answer :
- Stepwise optimization : outlines a 10-step synthesis starting with dichloropyrimidine, using nitration, reduction, and thiolation. Key steps:
- Nitration : Controlled HNO₃/H₂SO₄ conditions prevent over-nitration.
- Thiolation : Use NaSH or thiourea for selective sulfur incorporation .
- Byproduct mitigation : Employ scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
Q. What are the challenges in scaling up 5-chloro-4-methoxy-2-pyrimidinamine synthesis while maintaining yield and safety?
- Methodological Answer :
- Process safety : Handle chlorinated intermediates in fume hoods; avoid exothermic reactions (e.g., thionyl chloride additions require ice baths) .
- Scale-up adjustments : Replace batch reactors with flow chemistry systems for better temperature control .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability in vs. 19).
- Control experiments : Validate purity via HPLC and exclude solvent interference (e.g., DMSO cytotoxicity) .
Q. Why do crystallographic data for similar pyrimidines show variations in dihedral angles and hydrogen bonding?
- Methodological Answer :
- Crystal packing effects : Substituent bulk (e.g., OCH₃ vs. Cl) alters intermolecular interactions. reports a 64.2° dihedral angle between pyrimidine and benzene rings .
- Refinement protocols : Differences in H-atom treatment (riding vs. freely refined models) impact bond geometry .
Reference Table: Key Reaction Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
